molecular formula C19H17NO3S2 B2637882 2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797547-48-8

2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2637882
CAS RN: 1797547-48-8
M. Wt: 371.47
InChI Key: GMVZWXSLQDZLJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” is more complex, incorporating this thiophene structure within a larger molecular framework.


Chemical Reactions Analysis

While specific chemical reactions involving “2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” are not detailed in the search results, thiophene derivatives are known to undergo a variety of chemical reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” may vary based on its molecular structure.

Future Directions

Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry, making them an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-ethoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-2-23-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-24-12-13/h3-10,12H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZWXSLQDZLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

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